

Application Note & Protocol: Synthesis of 1-(4-Fluorophenylamino)-2-propanol

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Compound of Interest

Compound Name: 1-(4-Fluorophenylamino)-2-propanol

CAS No.: 166096-11-3

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A Comprehensive Guide for the Regioselective Aminolysis of Propylene Oxide with 4-Fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This document provides a detailed technical guide for the synthesis of **1-(4-Fluorophenylamino)-2-propanol**, a valuable β -amino alcohol intermediate in medicinal chemistry and materials science.^[1] The protocol centers on the nucleophilic ring-opening of propylene oxide with 4-fluoroaniline. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, outline essential safety considerations, and detail the analytical methods required for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively. This guide is structured to serve as a self-validating system for producing high-purity **1-(4-Fluorophenylamino)-2-propanol**.

II. Scientific Principles & Reaction Mechanism

The core of this synthesis is the nucleophilic ring-opening of an epoxide (propylene oxide) by a primary aromatic amine (4-fluoroaniline).[2] This transformation is a classic example of an SN2 reaction, where the amine acts as the nucleophile.[3]

Mechanism:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the carbon atoms of the epoxide ring.
- **Ring-Opening:** This attack forces the strained three-membered epoxide ring to open, transferring the bonding electrons to the oxygen atom and forming an alkoxide intermediate.
- **Proton Transfer:** A subsequent proton transfer, typically from another molecule of the amine or during aqueous work-up, neutralizes the alkoxide to yield the final β -amino alcohol product.

Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can theoretically occur at either C1 (the less substituted carbon) or C2 (the more substituted, chiral carbon). Under neutral or basic conditions, the reaction is primarily governed by sterics. The amine nucleophile will preferentially attack the less sterically hindered carbon atom (C1).[2][3] This results in the desired product, **1-(4-Fluorophenylamino)-2-propanol**, with high regioselectivity over the 2-(4-Fluorophenylamino)-1-propanol isomer. While catalysts like Lewis acids can be employed to alter or enhance regioselectivity, this protocol focuses on the non-catalyzed, sterically-controlled reaction.[4]

Figure 1: Reaction Mechanism of 4-Fluoroaniline with Propylene Oxide.

III. Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving volatile or hazardous materials must be performed in a certified chemical fume hood.

A. Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
4-Fluoroaniline	≥99%	Sigma-Aldrich, etc.	Corrosive and toxic liquid.[5][6]
Propylene Oxide	≥99.5%	Sigma-Aldrich, etc.	Extremely flammable, volatile, and carcinogenic.[7]
Methanol (MeOH)	Anhydrous	Fisher Scientific, etc.	Solvent
Ethyl Acetate (EtOAc)	ACS Grade	Fisher Scientific, etc.	For extraction
Brine (Saturated NaCl)	-	Lab Prepared	For washing
Anhydrous MgSO ₄ or Na ₂ SO ₄	-	Lab Grade	For drying
Round-bottom flask (250 mL)	-	-	
Reflux condenser	-	-	
Addition funnel	-	-	
Magnetic stirrer and stir bar	-	-	
Heating mantle	-	-	
Separatory funnel (500 mL)	-	-	
Rotary evaporator	-	-	

B. Quantitative Data

Compound	Molar Mass (g/mol)	Equivalents	Amount (moles)	Mass/Volume
4-Fluoroaniline	111.12	1.0	0.10	11.11 g
Propylene Oxide	58.08	1.2	0.12	7.0 g (approx. 8.4 mL)
Methanol	-	-	-	100 mL

C. Step-by-Step Methodology

- **Reaction Setup:** Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 50 mL addition funnel. Place the flask in a heating mantle on a magnetic stirrer.
- **Reagent Charging:** In the fume hood, charge the flask with 4-fluoroaniline (11.11 g, 0.10 mol) and anhydrous methanol (100 mL). Begin stirring to ensure the solution is homogeneous.
- **Substrate Addition:** Carefully measure propylene oxide (7.0 g, 0.12 mol) and place it in the addition funnel.
 - **Causality Note:** A slight excess of propylene oxide (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-fluoroaniline. Propylene oxide is highly volatile (b.p. 34 °C), so it should be handled with care and added slowly.
- **Reaction Execution:** Add the propylene oxide dropwise to the stirring solution of 4-fluoroaniline over approximately 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-fluoroaniline spot (visualized under UV light) indicates reaction completion.
- **Work-up & Isolation:** a. Allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a rotary evaporator and remove the methanol under reduced pressure. c. Dissolve the resulting crude oil in ethyl acetate (150 mL). d. Transfer the solution to a

separatory funnel and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

- Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford **1-(4-Fluorophenylamino)-2-propanol** as a pure oil or low-melting solid.

IV. Characterization and Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

- ^1H NMR (Proton NMR): Expected signals include aromatic protons on the fluorophenyl ring, a multiplet for the CH proton adjacent to the hydroxyl group, multiplets for the CH_2 group attached to the nitrogen, a doublet for the methyl group, and broad singlets for the OH and NH protons.[8]
- ^{13}C NMR (Carbon NMR): Will show distinct signals for the aromatic carbons (with C-F coupling), and the three aliphatic carbons of the propanol chain.
- ^{19}F NMR (Fluorine NMR): A single resonance is expected, confirming the presence of the fluorine atom on the aromatic ring.[9]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) or protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the product ($\text{C}_9\text{H}_{12}\text{FNO}$, MW: 169.20 g/mol).[10][11]
- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (broad, $\sim 3300\text{-}3400\text{ cm}^{-1}$), C-H aromatic and aliphatic stretching, and C-F stretching ($\sim 1200\text{-}1250\text{ cm}^{-1}$).[12]

V. Safety and Handling Precautions

Adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

- 4-Fluoroaniline: This compound is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5][6][13] It is readily absorbed through the skin.[14] Always handle in a fume hood and wear appropriate PPE, including nitrile gloves (double-gloved recommended), a lab coat, and chemical safety goggles.[6][15]
- Propylene Oxide: It is an extremely flammable liquid and vapor. It is also toxic if inhaled, a suspected mutagen, and a known carcinogen.[7] All work must be conducted in a well-ventilated fume hood, away from any sources of ignition.[7] Use explosion-proof equipment where necessary.
- General Handling: Perform the reaction in a well-ventilated chemical fume hood. Ensure emergency access to a safety shower and eyewash station.
- Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[15]

VI. Experimental Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final product analysis.

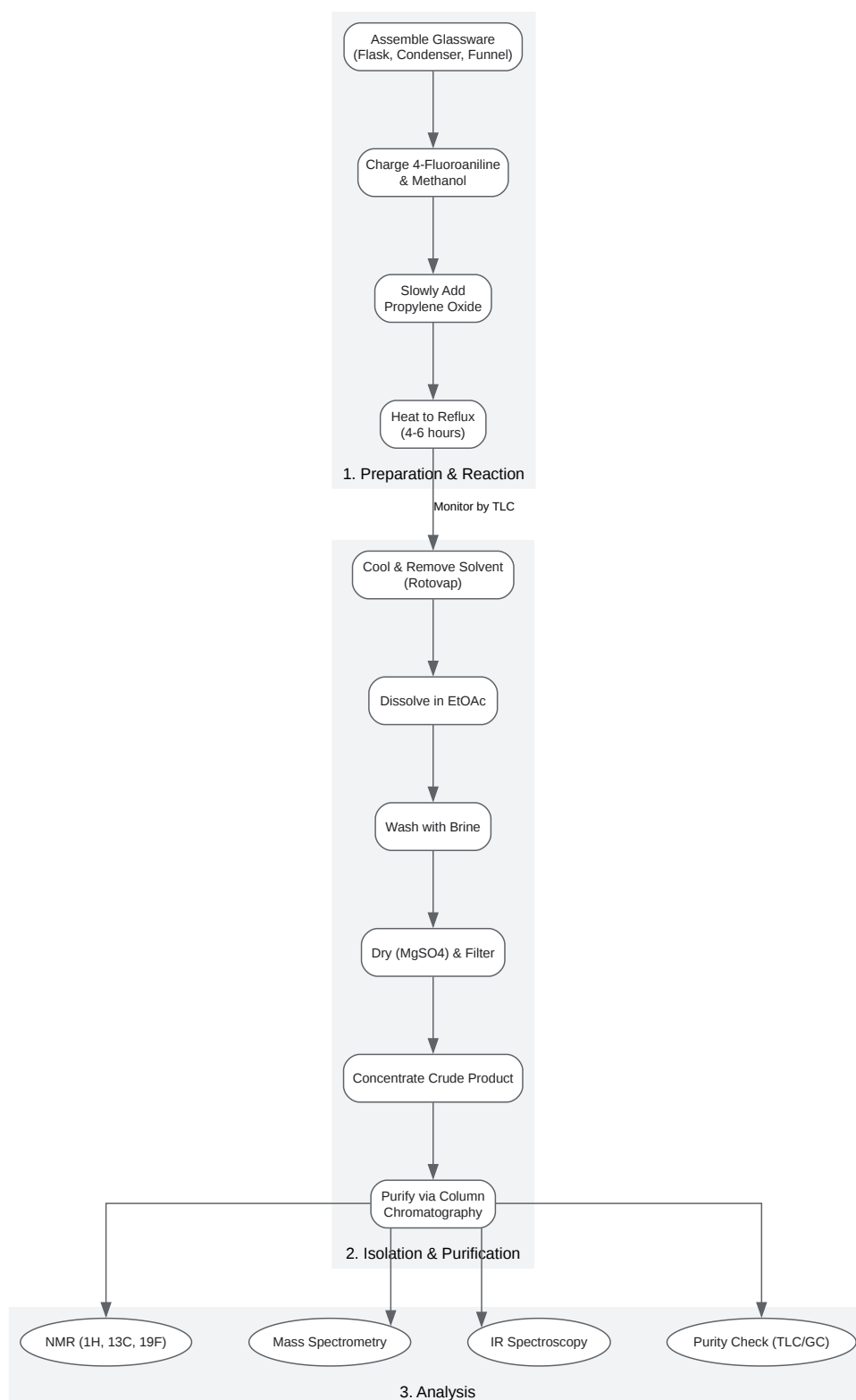


Figure 2: Synthesis and Analysis Workflow

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Figure 2: A generalized workflow for the synthesis, purification, and analysis.

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